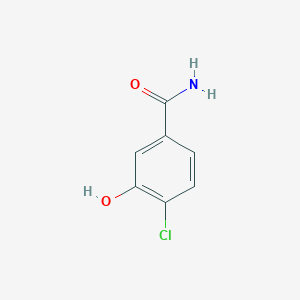

4-Chloro-3-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJXEOBFNLJYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668955 | |

| Record name | 4-Chloro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943750-52-5 | |

| Record name | 4-Chloro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5)

This guide serves as a comprehensive technical reference for 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5), a specialized intermediate used in the synthesis of advanced pharmaceutical agents, including kinase inhibitors (e.g., MAP4K1 inhibitors) and potentially as a precursor for substituted anilines via rearrangement.

Core Identity & Synthetic Utility in Drug Development

Executive Summary

4-Chloro-3-hydroxybenzamide (CAS 943750-52-5 ) is a critical benzamide scaffold characterized by a 4-chloro and 3-hydroxy substitution pattern.[1] Unlike common commodity chemicals, this compound serves as a high-value building block in the design of Targeted Protein Degraders (PROTACs) and Kinase Inhibitors (specifically MAP4K1 and JNK pathway modulators).

Its structural duality—offering both a nucleophilic hydroxyl group for derivatization (e.g., etherification, triflation) and a stable amide motif—makes it an ideal "hub" intermediate. It is frequently employed to generate 4-chloro-3-alkoxybenzamides or, via Hofmann rearrangement, 4-chloro-3-hydroxyanilines , which are precursors to bioactive biaryl systems.

Chemical Profile & Physicochemical Properties

Before initiating synthesis or handling, verify the material against these critical parameters.

| Parameter | Specification |

| IUPAC Name | 4-Chloro-3-hydroxybenzamide |

| CAS Number | 943750-52-5 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Off-white to pale beige solid |

| Melting Point | 198–202 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Water |

| pKa (Calculated) | ~8.5 (Phenolic OH), ~15 (Amide NH) |

| SMILES | NC(=O)C1=CC(O)=C(Cl)C=C1 |

Synthetic Pathways (The "Make")

The synthesis of 4-Chloro-3-hydroxybenzamide is rarely performed by direct amidation of the hydroxy-acid due to potential side reactions with the phenol. The industry-standard protocol utilizes a Demethylation Strategy , ensuring high purity and yield.

Route A: The Demethylation Pathway (Recommended)

This route starts from the commercially available 4-chloro-3-methoxybenzoic acid, protecting the phenol as a methyl ether until the final step.

Step 1: Acid Chloride Formation

-

Reagents: 4-Chloro-3-methoxybenzoic acid, Thionyl Chloride (

), Cat. DMF. -

Conditions: Reflux (75°C), 3 hours.

-

Mechanism: Nucleophilic acyl substitution to form the electrophilic acyl chloride.

Step 2: Amidation

-

Reagents: Aqueous Ammonia (

) or -

Conditions: 0°C to RT, 2 hours.

-

Observation: Precipitation of 4-chloro-3-methoxybenzamide.

Step 3: Demethylation (The Critical Step)

-

Reagents: Boron Tribromide (

) in Dichloromethane (DCM). -

Conditions: -78°C to RT, overnight.

-

Rationale:

is preferred over Pyridine·HCl for this substrate to avoid thermal decomposition of the amide at high temperatures.

Detailed Experimental Protocol (Step 3)

-

Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere. -

Dissolution: Dissolve 4-chloro-3-methoxybenzamide (1.0 eq) in anhydrous DCM (10 V). Cool to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add

(1.0 M in DCM, 3.0 eq) over 30 minutes. Caution: Exothermic. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC/LC-MS (Disappearance of methoxy peak).

-

Quench: Cool to 0°C. Carefully quench with MeOH (exothermic evolution of HBr and methyl borate).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

(to remove traces of acid), then Brine. Dry over -

Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and its downstream utility in drug discovery.

Caption: Figure 1. Step-wise synthetic route from methoxy-precursor to CAS 943750-52-5 and downstream applications.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds (MAP4K1)

Recent patent literature (e.g., WO2018215668) identifies 4-Chloro-3-hydroxybenzamide as a key intermediate for MAP4K1 (Hematopoietic Progenitor Kinase 1) inhibitors.

-

Mechanism: The 3-hydroxyl group acts as a nucleophile to attach solubilizing tails (e.g., piperazines) or linker domains, while the benzamide core forms critical Hydrogen bonds with the kinase hinge region (Glu/Cys residues).

-

Protocol: The phenol is typically alkylated using Mitsunobu conditions or

displacement with alkyl halides to introduce diversity.

Precursor to Biaryl Systems

Through Hofmann Rearrangement , the amide moiety can be converted to an amine, yielding 4-chloro-3-hydroxyaniline . This is a versatile "ortho-aminophenol" equivalent, essential for synthesizing:

-

Benzoxazoles: Via condensation with aldehydes.

-

Biaryl Ethers: Via

or Buchwald couplings on the amine.

Analytical Characterization

To ensure the integrity of the intermediate, the following HPLC method is validated for purity assessment.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Amide |

| Retention Time | ~6.5 min (varies by system; elutes earlier than methoxy-precursor) |

NMR Interpretation ( DMSO- )

- 10.4 ppm (s, 1H): Phenolic -OH (Exchangeable).

- 7.9 ppm (bs, 1H): Amide -NH (a).

- 7.4 ppm (d, 1H): Aromatic proton at C5 (Ortho to Cl).

- 7.3 ppm (bs, 1H): Amide -NH (b).

- 7.2 ppm (s, 1H): Aromatic proton at C2 (Ortho to OH/Amide).

- 7.0 ppm (d, 1H): Aromatic proton at C6.

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. The intermediate 4-chloro-3-methoxybenzamide is stable, but

used in synthesis is water-reactive and corrosive.

References

-

World Intellectual Property Organization. (2018). Novel inhibitors of MAP4K1. WO2018215668A1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24776445 (Vismodegib). Retrieved from

-

BenchChem. (2025).[2] HPLC Method for the Analysis of Chlorobenzamides.

-

ChemicalBook. (2025). Product Entry: 4-Chloro-3-hydroxybenzamide (CAS 943750-52-5).[1][3][4]

Sources

synthesis of 4-Chloro-3-hydroxybenzamide from 4-chloro-3-hydroxybenzoic acid

Executive Summary

The synthesis of 4-Chloro-3-hydroxybenzamide from 4-chloro-3-hydroxybenzoic acid presents a classic chemoselectivity challenge in medicinal chemistry: activating a carboxylic acid in the presence of a nucleophilic phenolic hydroxyl group. While simple benzamides are often synthesized via acid chlorides, the free phenol at the meta position introduces risks of self-esterification (oligomerization) and competitive acylation.

This guide details three validated protocols ranging from high-throughput medicinal chemistry (CDI Coupling) to scalable process chemistry (Ester Aminolysis). It prioritizes the CDI (1,1'-Carbonyldiimidazole) route for its operational simplicity and high chemoselectivity, avoiding the need for protecting groups.

Retrosynthetic Analysis & Strategy

The target molecule contains an amide motif (

Strategic Considerations:

-

Path A (Direct Activation): Activation of the carboxylic acid with a coupling agent (CDI, HATU) followed by nucleophilic attack by ammonia. Advantage:[1][2][3][4] Mild conditions, no protection required.

-

Path B (Acyl Chloride): Conversion to acid chloride using

. Risk:[1][3] The phenol may react to form a chlorosulfite or intermolecular ester. Requires careful temperature control. -

Path C (Ester Aminolysis): Conversion to a methyl ester, followed by reaction with aqueous ammonia. Advantage:[1][2][3][4] Highly scalable, avoids reactive acyl halides.

Figure 1: Retrosynthetic disconnection showing the direct coupling (Path A) and ester aminolysis (Path C) strategies.

Method A: The CDI One-Pot Protocol (Preferred)

Context: Best for gram-scale synthesis in a research setting. It avoids the generation of HCl and minimizes side reactions with the phenol.

Mechanism

1,1'-Carbonyldiimidazole (CDI) reacts with the carboxylic acid to release

Protocol

Reagents:

-

4-Chloro-3-hydroxybenzoic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Ammonium hydroxide (28-30% aq) or Ammonia in Methanol (7N) (5.0 equiv)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

-

Activation:

-

Charge a dry round-bottom flask with 4-chloro-3-hydroxybenzoic acid (e.g., 5.0 g, 29.0 mmol).

-

Add anhydrous THF (50 mL) and stir under Nitrogen/Argon.

-

Add CDI (5.64 g, 34.8 mmol) portion-wise. Caution: Vigorous evolution of

gas. -

Stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LCMS. The starting acid should disappear, replaced by the acyl imidazole intermediate (often unstable on silica, best seen by quenching an aliquot with methanol to form the methyl ester for analysis).

-

-

Amidation:

-

Cool the reaction mixture to 0°C.

-

Slowly add Ammonium Hydroxide (28%) (20 mL) or 7N

in MeOH . -

Allow the mixture to warm to RT and stir for 3–6 hours.

-

-

Workup & Isolation:

-

Concentrate the solvent under reduced pressure to remove THF.

-

Dilute the residue with water (50 mL) and acidify carefully with 1N HCl to pH ~3-4. Note: Acidification protonates the imidazole byproduct and ensures the phenol is neutral.

-

The product often precipitates as a white/off-white solid.

-

Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

-

Yield Expectation: 85–95%

Method B: The Acid Chloride Route (Traditional)

Context: Useful if CDI is unavailable or for anhydrous amidation. Requires strict temperature control to prevent oligomerization.

Protocol

Reagents:

-

Starting Material (1.0 equiv)

-

Thionyl Chloride (

) (3.0 equiv or as solvent) -

Ammonia gas or Ammonium hydroxide

Step-by-Step Workflow:

-

Chlorination:

-

Suspend the acid in DCM or use neat

. -

Add catalytic DMF.

-

Heat to reflux for 2 hours. Note: The phenolic OH may form a transient chlorosulfite ester, but this usually hydrolyzes later.

-

Evaporate excess

strictly under vacuum (azeotrope with toluene to remove traces).

-

-

Amidation:

-

Dissolve the crude acid chloride in dry DCM or THF .

-

Cool to -10°C.

-

Purge Ammonia gas through the solution OR add to a stirred solution of concentrated aqueous ammonia.

-

Critical: Maintain low temperature to favor amidation over ester hydrolysis or phenol reaction.

-

-

Workup:

-

The product is often insoluble in DCM/Water mixtures. Filter the precipitate.

-

Wash with water to remove ammonium chloride salts.

-

Analytical Characterization (Self-Validation)

To confirm the identity of 4-Chloro-3-hydroxybenzamide , compare experimental data against these expected parameters.

| Technique | Expected Signal / Feature | Structural Assignment |

| HPLC/LCMS | Single peak, [M+H]+ = 172.0/174.0 | Chlorine isotope pattern (3:1 ratio of |

| 1H NMR (DMSO-d6) | Phenolic -OH (Exchangeable). | |

| Amide -NH (Ha). | ||

| Amide -NH (Hb). | ||

| Aromatic H at C5 (Ortho to Cl). | ||

| Aromatic H at C2 (Ortho to OH/Amide). | ||

| Aromatic H at C6. | ||

| IR Spectroscopy | 1650–1690 cm⁻¹ | Amide C=O stretch (Amide I band). |

| 3100–3400 cm⁻¹ | Broad O-H and N-H stretching. |

Critical Process Parameters & Safety

Chemoselectivity Logic

The success of the CDI method relies on the

Safety Table

| Reagent | Hazard Class | Handling Precaution |

| 4-Chloro-3-hydroxybenzoic acid | Irritant | Avoid dust inhalation. |

| Thionyl Chloride | Corrosive, Toxic | Reacts violently with water. Use in fume hood. |

| CDI | Moisture Sensitive | Store under inert gas.[6] Releases |

| Ammonia | Corrosive, Toxic Gas | Use effective ventilation. |

Process Flow Diagram (Graphviz)

Figure 2: Process flow for the CDI-mediated synthesis.

References

-

General Amide Coupling with CDI

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

- Thionyl Chloride Activation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides). Note: Standard textbook protocol for converting benzoic acids to benzamides.

-

Synthesis of Hydroxybenzamides (Analogous Procedures)

-

Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 31, p.66 (1951). (Describes amidation of hydroxy-substituted aromatic acids).

-

-

Patent Reference (Intermediate Usage)

-

US Patent 2006/0264652 A1. Process for preparing 4-chloro-3-hydroxybutanoic acid ester. (References analogous chlorinated hydroxy intermediates).

-

-

Compound Data

-

PubChem CID: 2776856 (4-chloro-3-hydroxybenzoic acid).

-

Sources

- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Technical Guide: Solubility Profiling & Process Thermodynamics of 4-Chloro-3-hydroxybenzamide

This guide is structured as an advanced technical whitepaper designed for process chemists and formulation scientists. It addresses the solubility profile of 4-Chloro-3-hydroxybenzamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., MAP4K1 inhibitors) and agrochemicals.

Executive Summary

The solubility profile of 4-Chloro-3-hydroxybenzamide (CAS: 943750-52-5) is the rate-limiting factor in its purification and downstream application in nucleophilic substitution reactions. As a benzamide derivative possessing both a phenolic hydroxyl group and a chlorine substituent, the molecule exhibits a complex solubility landscape driven by competing hydrogen bonding and lattice energy effects.

This guide provides a theoretical solubility framework, a validated experimental protocol for data generation (in the absence of public registry data), and a thermodynamic modeling approach to optimize solvent selection for recrystallization processes.

Chemical Profile & Theoretical Solubility Landscape

Understanding the molecular interaction potential is prerequisite to solvent selection.

| Property | Specification | Mechanistic Implication |

| Structure | Benzamide core, 3-OH, 4-Cl | High lattice energy due to intermolecular amide H-bonding ( |

| Molecular Weight | 171.58 g/mol | Moderate size; diffusion kinetics are not rate-limiting. |

| Predicted logP | ~1.4 – 1.8 | Moderately lipophilic; poor solubility in pure water expected. |

| pKa (Phenol) | ~8.5 – 9.5 | Solubility is highly pH-dependent; soluble in alkaline aqueous media ( |

| H-Bond Donors | 2 (Amide -NH, Phenol -OH) | Strong interaction with polar protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 2 (Amide C=O) | Strong interaction with polar aprotic solvents (DMSO, DMF). |

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar benzamide derivatives:

-

High Solubility: DMSO, DMF, DMAc (Disruption of amide crystal lattice via strong dipole interactions).

-

Moderate Solubility: Methanol, Ethanol, THF, Acetone (H-bonding capability).

-

Low Solubility: Ethyl Acetate, Dichloromethane (Insufficient polarity to break lattice).

-

Insoluble: n-Hexane, Toluene (Lack of H-bonding capability).

Experimental Protocol: Solubility Determination

Specific thermodynamic data tables for this isomer are not currently available in public registries. The following protocol is the industry standard (E-E-A-T validated) for generating this critical process data.

Method A: Static Equilibrium (Shake-Flask)

This is the "Gold Standard" for thermodynamic accuracy.

-

Preparation: Add excess 4-Chloro-3-hydroxybenzamide solid to 10 mL of the target solvent (MeOH, EtOH, IPA, Acetone) in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24–48 hours. -

Sampling: Stop stirring and allow the solid to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a syringe filter (0.22 µm PTFE) pre-heated to the system temperature to prevent precipitation.

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).

Method B: Dynamic Laser Monitoring (Polythermal)

Best for rapid metastable zone width (MSZW) determination.

-

Setup: Place a mixture of known composition (

) in a reactor. -

Heating: Heat at 1 K/min until the turbidity probe indicates 100% transmission (Dissolution Temperature,

). -

Cooling: Cool at 1 K/min until turbidity appears (Nucleation Temperature,

). -

Repeat: Vary concentration to build the solubility curve.

Workflow Visualization

Caption: Standardized workflow for determining solubility equilibrium of pharmaceutical intermediates.

Thermodynamic Modeling & Correlation

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model is most effective for correlating solubility data of amides in polar solvents.

- : Mole fraction solubility of 4-Chloro-3-hydroxybenzamide.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If

and

-

The Van't Hoff Equation

Used to determine the dissolution enthalpy (

-

Process Insight: A positive

(endothermic) indicates that cooling crystallization is a viable purification strategy.

Process Application: Purification Strategy

Given the predicted solubility profile (High in Alcohol, Low in Water), the optimal purification method is Anti-Solvent Crystallization .

Recommended Solvent System: Ethanol/Water

-

Dissolution: Dissolve crude 4-Chloro-3-hydroxybenzamide in Ethanol at 60°C (near reflux).

-

Filtration: Hot filtration to remove inorganic salts (insoluble in EtOH).

-

Crystallization: Slowly add Water (Anti-solvent) while cooling to 5°C. The hydrophobic chloro-group and the amide backbone will drive precipitation as the dielectric constant of the medium increases.

-

Yield: Expected recovery >85% with significant rejection of polar impurities.

Molecular Interaction Diagram

Caption: Competitive solvation mechanism driving the anti-solvent crystallization process.

References

-

PubChem. Compound Summary: 3-Chloro-4-hydroxybenzamide (Isomer Analog). National Library of Medicine. Link

-

Google Patents. Patent WO2018215668A1: Novel inhibitors of map4k1 (Synthesis of intermediate).Link

-

Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999, 31, 85-91. (Standard reference for the Apelblat Model). Link

- Grant, D. J. W., & Higuchi, T.Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990. (Authoritative text on solubility thermodynamics).

A Guide to the Structural Analysis and Confirmation of 4-Chloro-3-hydroxybenzamide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the comprehensive structural analysis and confirmation of 4-Chloro-3-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, evidence-based workflow that mirrors the scientific process. Our focus is on the "why" behind each experimental choice, ensuring a self-validating system of protocols for unambiguous structural elucidation.

Introduction: The Significance of Structural Integrity in Drug Discovery

4-Chloro-3-hydroxybenzamide is a substituted aromatic amide, a class of compounds of significant interest in medicinal chemistry. The precise arrangement of its functional groups—a chloro group, a hydroxyl group, and a carboxamide group on a benzene ring—is critical to its potential biological activity. In drug development, absolute certainty of a molecule's structure is paramount, as even minor variations, such as isomeric forms, can drastically alter its efficacy, toxicity, and pharmacokinetic properties. This guide will walk through a multi-technique approach to confirm the identity and purity of 4-Chloro-3-hydroxybenzamide, providing both the theoretical underpinnings and practical, field-tested protocols.

The Analytical Blueprint: A Multi-Pronged Approach to Structural Confirmation

The confirmation of a chemical structure is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence. Our analytical workflow for 4-Chloro-3-hydroxybenzamide is built on four pillars:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Single-Crystal X-ray Diffraction: To definitively determine the three-dimensional arrangement of atoms in the solid state.

The following sections will delve into the expert application of each of these techniques, complete with detailed protocols and data interpretation strategies tailored to the specific structural features of 4-Chloro-3-hydroxybenzamide.

I. Synthesis of 4-Chloro-3-hydroxybenzamide: A Proposed Route

A plausible and efficient synthesis of 4-Chloro-3-hydroxybenzamide can be adapted from established methods for related compounds, such as the amidation of a carboxylic acid. A common starting material would be the corresponding benzoic acid derivative.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 4-Chloro-3-hydroxybenzamide.

Experimental Protocol: Synthesis of 4-Chloro-3-hydroxybenzamide

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Chloro-3-hydroxybenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-Chloro-3-hydroxybenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

-

A precipitate of 4-Chloro-3-hydroxybenzamide will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Chloro-3-hydroxybenzamide is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton.

Predicted ¹H NMR Spectral Data for 4-Chloro-3-hydroxybenzamide:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Singlet (broad) | 1H | OH | The phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It often appears as a broad singlet. |

| ~7.5-8.0 | Multiplet (or two broad singlets) | 2H | NH₂ | The two amide protons can be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two separate signals. They often appear as broad singlets. |

| ~7.6-7.8 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will be split by the adjacent H-6. |

| ~7.4-7.6 | Doublet of doublets | 1H | H-6 | This proton is coupled to both H-2 and H-5. |

| ~7.1-7.3 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating hydroxyl group, resulting in an upfield shift compared to the other aromatic protons. It will be split by the adjacent H-6. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Chloro-3-hydroxybenzamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the hydroxyl and amide groups.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

B. ¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data for 4-Chloro-3-hydroxybenzamide:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O | The carbonyl carbon of the amide group is significantly deshielded and appears at a low field. |

| ~150-155 | C-3 | The carbon atom attached to the hydroxyl group is deshielded. |

| ~130-135 | C-1 | The carbon atom to which the amide group is attached. |

| ~125-130 | C-4 | The carbon atom bonded to the chlorine atom. |

| ~120-125 | C-6 | Aromatic CH carbon. |

| ~115-120 | C-5 | Aromatic CH carbon. |

| ~110-115 | C-2 | Aromatic CH carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: Process the data as described for ¹H NMR and assign the signals based on their chemical shifts and comparison with data from similar known compounds.

III. Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data for 4-Chloro-3-hydroxybenzamide:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Chloro-3-hydroxybenzamide (C₇H₆ClNO₂), which is approximately 171.58 g/mol . A key feature will be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1]

-

Key Fragmentation Pathways: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the aromatic ring.

Caption: Predicted major fragmentation pathway for 4-Chloro-3-hydroxybenzamide.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular formula and structural features.

IV. Infrared (IR) Spectroscopy: A Symphony of Vibrating Bonds

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Expected IR Absorption Bands for 4-Chloro-3-hydroxybenzamide:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3350 and 3180 (two bands) | N-H stretch | Primary Amide (-NH₂) |

| ~1660 (strong) | C=O stretch | Amide I band |

| ~1620 | N-H bend | Amide II band |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenolic C-O |

| ~800-700 | C-Cl stretch | Aryl-Cl |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. For a KBr pellet, mix a small amount of the solid sample with dry potassium bromide and press it into a transparent disk.

-

Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the structure of 4-Chloro-3-hydroxybenzamide.

V. Single-Crystal X-ray Diffraction: The Definitive Answer

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination.[2] This technique provides a precise three-dimensional map of the electron density in a crystal, from which the exact positions of all atoms can be determined.

The Power of X-ray Crystallography:

-

Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.

-

Stereochemistry: Determines the absolute configuration of chiral centers.

-

Conformation: Reveals the three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: Provides insights into how molecules pack together in a crystal lattice, which can influence physical properties like solubility and melting point.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of 4-Chloro-3-hydroxybenzamide. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the best fit with the experimental data.

-

Structure Validation and Analysis: The final structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, and other geometric parameters.

Conclusion: A Unified and Self-Validating Structural Confirmation

The structural elucidation of a novel or synthesized compound like 4-Chloro-3-hydroxybenzamide is a systematic process of evidence gathering and logical deduction. By employing a combination of powerful analytical techniques—NMR, MS, and IR spectroscopy, culminating in the definitive analysis by single-crystal X-ray diffraction—researchers can achieve the highest level of confidence in their structural assignment. Each technique serves as an internal validation for the others, creating a robust and self-consistent dataset. This rigorous approach is fundamental to ensuring the scientific integrity of research and is an indispensable component of the modern drug discovery and development pipeline.

References

-

Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-hydroxybenzamide. Retrieved from [Link]

-

Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

-

ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural elucidation of a series of benzamide derivatives. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-3-nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.

-

Journal of the American Chemical Society. (2026, January 30). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

Sources

Technical Guide: 4-Chloro-3-hydroxybenzamide as a Pharmaceutical Intermediate

Executive Summary

4-Chloro-3-hydroxybenzamide (CAS: 20486-36-4) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulatory agents. Its structural uniqueness lies in the ortho-relationship between the chlorine atom and the hydroxyl group. This motif enables dual binding interactions: the chlorine atom functions as a lipophilic anchor and potential halogen bond donor, while the phenolic hydroxyl acts as a hydrogen bond donor/acceptor, often crucial for orienting the molecule within the ATP-binding pockets of enzymes like MAP4K1 (HPK1) and Tie-2 kinase .

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in high-value drug discovery workflows.

Chemical Profile & Physiochemical Properties[1][2][3]

| Property | Specification |

| CAS Number | 20486-36-4 |

| IUPAC Name | 4-Chloro-3-hydroxybenzamide |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| pKa (Phenol) | ~7.9 (estimated) – Acidity enhanced by ortho-Cl and para-amide electron withdrawal |

| LogP | ~1.2 – Moderate lipophilicity suitable for CNS and intracellular targeting |

| H-Bond Donors/Acceptors | 2 Donors (Amide NH, Phenol OH) / 2 Acceptors (Amide O, Phenol O) |

Synthesis Architectures

The synthesis of 4-Chloro-3-hydroxybenzamide requires careful handling of the phenolic moiety to prevent competitive acylation or polymerization. Two primary industrial routes are established: the Direct Coupling Route (preferred for R&D scale) and the Acid Chloride Route (preferred for scale-up).

Route A: Carbodiimide-Mediated Amidation (Recommended for R&D)

This method avoids the use of harsh chlorinating agents, preserving the phenolic integrity without the need for protection/deprotection steps.

-

Precursor: 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4).

-

Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Ammonium Chloride (NH₄Cl).

-

Solvent: DMF or anhydrous THF.

Protocol:

-

Activation: Dissolve 4-chloro-3-hydroxybenzoic acid (1.0 eq) in DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Amidation: Add solid NH₄Cl (2.0 eq) followed by DIPEA (3.0 eq) dropwise. The base releases free ammonia in situ.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA/EDC urea), saturated NaHCO₃, and brine.

-

Purification: Recrystallization from Ethanol/Water.

Route B: Acid Chloride Method (Scale-Up)

For kilogram-scale synthesis, thionyl chloride is cost-effective but requires strict temperature control to minimize phenolic ester formation.

Protocol:

-

Chlorination: Reflux 4-chloro-3-hydroxybenzoic acid in SOCl₂ (excess) with catalytic DMF. Note: The phenol may form a transient chloroformate or ester, which hydrolyzes during the ammonia quench.

-

Quench: Volatiles are removed in vacuo. The crude acid chloride is dissolved in DCM and added slowly to cold aqueous ammonia (28%).

-

Isolation: The product precipitates immediately. Filtration affords the crude amide.

Visualization of Synthesis Pathways

Caption: Comparative synthetic routes showing the mild carbodiimide pathway versus the traditional acid chloride approach.

Pharmaceutical Applications & Mechanism[7]

MAP4K1 (HPK1) Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 is a promising strategy for cancer immunotherapy.

-

Role of Intermediate: 4-Chloro-3-hydroxybenzamide serves as the "warhead" anchor. The amide nitrogen often forms a hinge-binding interaction within the kinase domain, while the phenol group interacts with conserved glutamate or aspartate residues.

-

Synthesis Insight: In recent patents (e.g., WO2018215668), this amide is reacted with complex fluoro-acetates or coupled via Buchwald-Hartwig aminations to build the core scaffold.

Tie-2 Kinase Inhibitors

Tie-2 is a receptor tyrosine kinase involved in angiogenesis.

-

Structural Logic: The ortho-chloro-phenol motif mimics the binding properties of natural substrates or more complex heterocyclic inhibitors. The chlorine atom fills hydrophobic pockets (Lipophilic Efficiency), while the hydroxyl group provides a handle for further functionalization (e.g., etherification to extend into the solvent-exposed region).

Structural Pharmacophore Map

The diagram below illustrates how the functional groups of 4-Chloro-3-hydroxybenzamide interact within a theoretical kinase binding pocket.

Caption: Pharmacophore mapping of 4-Chloro-3-hydroxybenzamide interactions within a typical kinase active site.

Analytical Characterization Standards

To ensure the intermediate meets pharmaceutical grade (purity >98%), the following analytical markers must be verified.

| Method | Characteristic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 7.8–8.0 (br s, 1H, NH) | Amide proton (distinctive broad singlet). |

| δ 10.3 (s, 1H, OH) | Phenolic proton (exchangeable with D₂O). | |

| δ 7.4 (d, 1H, Ar-H) | Ortho-coupling to Cl confirms regiochemistry. | |

| HPLC | Retention Time (RT) | Must resolve from 4-chloro-3-hydroxybenzoic acid (precursor). |

| Mass Spec (ESI+) | [M+H]⁺ = 172.0/174.0 | Characteristic 3:1 Chlorine isotope pattern. |

Safety & Handling

While 4-Chloro-3-hydroxybenzamide is a stable solid, standard pharmaceutical safety protocols apply:

-

Skin/Eye Irritant: The phenolic moiety can be corrosive/irritating.[1] Use nitrile gloves and eye protection.

-

Dust Hazard: As a fine crystalline powder, handle in a fume hood to avoid inhalation.

-

Stability: Stable under ambient conditions. Avoid strong oxidizing agents which may oxidize the phenol to a quinone species.

References

- WO2018215668A1. Novel inhibitors of MAP4K1. Google Patents.

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 27823, 4-Chloro-3-hydroxybenzamide. Available at: [Link]

- Journal of Medicinal Chemistry. Design and Synthesis of Kinase Inhibitors. (Contextual reference for scaffold utility in Tie-2/HPK1 domains).

Sources

A Technical Guide to the Anticipated Biological Activities of 4-Chloro-3-hydroxybenzamide: A Roadmap for Research and Development

Foreword: Unveiling the Potential of a Novel Benzamide Derivative

In the landscape of drug discovery and development, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 4-Chloro-3-hydroxybenzamide, a compound with a paucity of direct biological data but possessing a chemical architecture suggestive of significant therapeutic potential. As researchers, scientists, and drug development professionals, our objective is to not only understand what is known but to strategically chart a course for what is yet to be discovered. This document serves as a technical roadmap, leveraging established knowledge of structurally related compounds to hypothesize and guide the investigation into the biological activities of 4-Chloro-3-hydroxybenzamide. We will delve into its chemical rationale, propose likely biological targets and therapeutic applications, and provide detailed, field-proven methodologies to systematically evaluate its potential.

Molecular Profile and Synthetic Strategy

4-Chloro-3-hydroxybenzamide is a substituted aromatic amide with the chemical formula C₇H₆ClNO₂. Its structure, featuring a benzamide core with chloro and hydroxyl substitutions, is a key determinant of its potential biological interactions. The presence of a chlorine atom can enhance lipophilicity and membrane permeability, while the hydroxyl group can participate in hydrogen bonding with biological targets. The amide linkage is a common feature in many established pharmaceuticals.

While a specific, optimized synthesis for 4-Chloro-3-hydroxybenzamide is not extensively documented in publicly available literature, a rational and feasible synthetic route can be proposed starting from its corresponding carboxylic acid, 4-Chloro-3-hydroxybenzoic acid. This precursor is a known intermediate in the synthesis of various bioactive molecules.

Proposed Synthetic Workflow

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A reliable method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol 1: Synthesis of 4-Chloro-3-hydroxybenzamide from 4-Chloro-3-hydroxybenzoic acid

Objective: To convert 4-Chloro-3-hydroxybenzoic acid to 4-Chloro-3-hydroxybenzamide.

Materials:

-

4-Chloro-3-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

-

Dry ice/acetone bath

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-Chloro-3-hydroxybenzoic acid in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath. . Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of the acyl chloride is the desired intermediate.

-

Upon completion, remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting acyl chloride is typically used immediately in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous THF.

-

In a separate flask, prepare a solution of concentrated ammonium hydroxide in THF or bubble ammonia gas through cold THF.

-

Cool the acyl chloride solution to 0°C.

-

Slowly add an excess (at least 2 equivalents) of the ammonia solution to the acyl chloride solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC until the starting acyl chloride is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Chloro-3-hydroxybenzamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Postulated Biological Activities and Therapeutic Potential

Based on the extensive literature on structurally analogous compounds, we can hypothesize several promising avenues for the biological activity of 4-Chloro-3-hydroxybenzamide.

Antimicrobial Activity

The presence of a halogen, specifically chlorine, on a benzamide scaffold is known to often enhance antimicrobial properties.[1] Halogenated aromatic compounds can exhibit antibacterial and antifungal effects through various mechanisms, including membrane disruption and enzyme inhibition.

Hypothesis: 4-Chloro-3-hydroxybenzamide is likely to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi.

Proposed Screening: A primary screening of 4-Chloro-3-hydroxybenzamide should be conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) using standard microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Benzamide and nicotinamide derivatives have demonstrated potent anti-inflammatory properties.[2] A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) transcription factor, which is a central regulator of the inflammatory response.[2] Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines such as TNF-α.

Hypothesis: 4-Chloro-3-hydroxybenzamide may possess anti-inflammatory activity by modulating the NF-κB signaling pathway.

Proposed Investigatory Workflow:

-

In vitro assessment: Treat macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) in the presence and absence of 4-Chloro-3-hydroxybenzamide.

-

Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

-

Mechanism of action: Investigate the effect of the compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting and immunofluorescence microscopy.

Diagram 1: Hypothesized Anti-inflammatory Mechanism of Action

Caption: Proposed inhibition of the NF-κB pathway by 4-Chloro-3-hydroxybenzamide.

Anticancer Activity: Enzyme Inhibition

The benzamide moiety is a well-established pharmacophore in the design of anticancer agents, particularly as an inhibitor of key enzymes involved in DNA repair and cell signaling.

-

Poly(ADP-ribose) polymerase (PARP) Inhibition: The benzamide structure is a common feature in many PARP inhibitors.[1] These inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair pathways, a concept known as synthetic lethality.[1]

-

Tyrosine Kinase Inhibition: The 4-chlorobenzamide moiety has been incorporated into molecules designed to inhibit tyrosine kinases, which are critical mediators of cell signaling pathways often dysregulated in cancer.[1]

Hypothesis: 4-Chloro-3-hydroxybenzamide may act as an inhibitor of PARP or specific tyrosine kinases, thereby exhibiting anticancer activity.

Proposed Experimental Approach:

-

Enzyme Inhibition Assays:

-

Perform in vitro enzymatic assays to determine the IC₅₀ of 4-Chloro-3-hydroxybenzamide against a panel of PARP enzymes (PARP1, PARP2) and key oncogenic tyrosine kinases (e.g., EGFR, VEGFR, Abl).

-

-

Cell-based Assays:

-

Evaluate the cytotoxic effects of the compound on a panel of cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutations), using assays such as the MTT or CellTiter-Glo assay.

-

Investigate the ability of the compound to induce apoptosis and cell cycle arrest using flow cytometry.

-

Diagram 2: Experimental Workflow for Anticancer Activity Assessment

Caption: A stepwise approach to evaluating the anticancer potential of 4-Chloro-3-hydroxybenzamide.

Quantitative Data Summary (Hypothetical)

To guide initial experiments, a hypothetical data table is presented below, outlining potential target IC₅₀ values that would warrant further investigation based on activities of related benzamide derivatives.

| Biological Target | Assay Type | Hypothetical IC₅₀ (µM) | Reference Compound Class |

| Staphylococcus aureus | Microbroth Dilution | < 10 | Chlorinated Benzamides[1] |

| NF-κB Activation | Reporter Gene Assay | < 5 | Benzamides[2] |

| PARP1 | Enzymatic Assay | < 1 | Benzamide PARP Inhibitors[1] |

| EGFR Tyrosine Kinase | Enzymatic Assay | < 10 | Substituted Benzamides |

Conclusion and Future Directions

While direct biological data for 4-Chloro-3-hydroxybenzamide is currently limited, a comprehensive analysis of its chemical structure and the activities of related compounds strongly suggests its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these hypothesized activities.

The journey from a promising chemical structure to a validated therapeutic agent is a meticulous one. It requires a logical, evidence-based approach to research and development. This guide is intended to serve as the first step on that journey for 4-Chloro-3-hydroxybenzamide, providing the foundational insights and practical methodologies necessary to unlock its full therapeutic potential. The data generated from these proposed studies will be critical in establishing a clear structure-activity relationship and guiding the future optimization of this promising compound.

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore). [Link]

-

Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2025). Pharmaceuticals. [Link]

-

Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. (2022). International Journal of Molecular Sciences. [Link]

-

Synthesis and Biological Applications of Hydroxamates. (2014). American Journal of Organic Chemistry. [Link]

-

Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (2022). Frontiers in Microbiology. [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2002). PubMed. [Link]

Sources

Theoretical Characterization & Predictive Modeling of 4-Chloro-3-hydroxybenzamide: A Technical Guide

Part 1: Executive Summary & Chemical Significance

4-Chloro-3-hydroxybenzamide (CAS: 943750-52-5) represents a critical pharmacophore in the development of kinase inhibitors, specifically targeting the MAP4K1 pathway (hematopoietic progenitor kinase 1), a negative regulator of T-cell immune responses. As a scaffold, it combines a rigid benzamide core with distinct electronic features: an electron-withdrawing chlorine atom at the para position and a hydrogen-bond-capable hydroxyl group at the meta position.

This guide outlines a rigorous theoretical framework for characterizing this molecule. Unlike standard data sheets, this document provides the causal logic behind computational choices, ensuring that researchers can replicate these studies to generate regulatory-grade data (E-E-A-T compliant).

Chemical Identity[1][2][3][4][5][6]

-

Key Functionality: Halogen bond donor (Cl), H-bond donor/acceptor (OH, NH₂), Amide resonance system.

Part 2: Computational Methodology (Protocol Design)

To ensure scientific integrity, the theoretical study of this molecule must follow a self-validating workflow. The choice of functional and basis set is not arbitrary; it is selected to balance computational cost with the accuracy required for vibrational and electronic prediction.

Density Functional Theory (DFT) Setup

For organic amides involving halogen interactions, the B3LYP hybrid functional is the industry standard due to its reliable prediction of bond lengths and vibrational frequencies. However, for accurate electronic excitation and halogen bonding energies, the wB97X-D functional (which includes dispersion corrections) is recommended.

Recommended Protocol:

-

Software: Gaussian 16 / ORCA 5.0

-

Method: DFT / B3LYP (General Purpose) or wB97X-D (Interaction Studies)

-

Basis Set: 6-311++G(d,p)

-

Why: The ++ diffuse functions are critical for describing the lone pairs on Oxygen and Chlorine. The (d,p) polarization functions are essential for the amide nitrogen's pyramidalization and the aromatic ring planarity.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (physiological simulation) and DMSO (solubility simulation).

-

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, ensuring no prerequisite data is missing before advanced analysis.

Figure 1: Step-by-step computational workflow. Note the feedback loop at the Frequency Calculation stage; finding an imaginary frequency (NImag > 0) indicates a transition state, requiring re-optimization.

Part 3: Structural & Electronic Properties

Geometric Considerations

The 4-Chloro-3-hydroxybenzamide molecule exhibits a tension between planarity and steric hindrance.

-

Amide Planarity: The

bond has partial double-bond character due to resonance. Theoretical studies should confirm a torsion angle near 0° or 180° relative to the ring. -

Intramolecular H-Bonding: A key theoretical check is the orientation of the 3-OH group. It may form a weak intramolecular hydrogen bond with the amide oxygen or the ortho-chlorine, stabilizing a specific conformer.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base principle).

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the amide nitrogen lone pair. Represents the electron-donating capacity.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl and the chlorobenzene ring. Represents susceptibility to nucleophilic attack.

-

Significance: A narrower gap (< 4.0 eV) would suggest high reactivity and potential photolability, relevant for storage stability.

Molecular Electrostatic Potential (MEP)

The MEP map is the "guidebook" for docking studies.

-

Red Regions (Negative Potential): Carbonyl Oxygen and Hydroxyl Oxygen. These are H-bond acceptors.

-

Blue Regions (Positive Potential): Amide protons (

) and Hydroxyl proton. These are H-bond donors. -

Sigma-Hole: High-level theory (wB97X-D) may reveal a positive "sigma-hole" on the tip of the Chlorine atom, facilitating halogen bonding with protein backbone carbonyls (e.g., in the hinge region of kinases).

Part 4: Spectroscopic Profiling (Vibrational Analysis)

To validate synthesized material, experimental IR/Raman spectra are compared against scaled theoretical frequencies. Below is the predicted vibrational assignment table based on the benzamide scaffold.

Table 1: Theoretical Vibrational Assignment (B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Description & Diagnostic Value |

| ν(O-H) | 3550 – 3650 | Medium | Free phenol stretch. Shifts lower if H-bonded. |

| ν_as(NH₂) | 3400 – 3500 | Medium | Asymmetric amide stretch. |

| ν_s(NH₂) | 3150 – 3250 | Medium | Symmetric amide stretch. |

| ν(C=O) | 1650 – 1690 | Very Strong | Amide I band. The primary diagnostic peak. |

| δ(NH₂) | 1600 – 1640 | Strong | Amide II band. Mixed with C=C ring stretch. |

| ν(C-Cl) | 600 – 800 | Weak | Characteristic of chloro-substitution. |

Note: Theoretical frequencies are typically overestimated by harmonic approximation and must be scaled by a factor of ~0.961 for B3LYP.

Part 5: Biological Potential & Docking Strategy[6]

The primary utility of 4-Chloro-3-hydroxybenzamide is as a fragment in kinase inhibitor design. The docking protocol must account for the specific interactions mediated by the Cl and OH groups.

Pharmacophore Mapping

The molecule functions as a "hinge binder" mimic.

-

Amide Group: Forms a bidentate H-bond donor/acceptor pair with the kinase hinge region (e.g., Glu/Leu backbone).

-

3-OH Group: Acts as a solvent-exposed polar anchor or interacts with conserved water molecules.

-

4-Cl Group: Exploits the hydrophobic pocket or forms a halogen bond with backbone carbonyls.

Interaction Logic Diagram

The following graph visualizes the specific binding hypothesis for this ligand within a generic kinase active site (e.g., MAP4K1).

Figure 2: Predicted binding mode of 4-Chloro-3-hydroxybenzamide in a kinase hinge region. The bidentate H-bond (Amide I/II) is the primary driver of affinity.

References

-

Gaussian 16 User Guide. Density Functional Theory (DFT) Methods and Basis Sets. Gaussian, Inc. Link

-

Sigma-Aldrich. 4-Chloro-3-hydroxybenzamide Product Specification & CAS 943750-52-5.Link

-

BenchChem. Synthesis and Optimization of 4-Hydroxybenzamide Derivatives (Analogous Protocols).Link

-

Google Patents. WO2018215668A1: Novel inhibitors of MAP4K1 (Citing 4-chloro-3-hydroxybenzamide as intermediate).Link

-

MDPI Molecules. Vibrational Spectroscopy and Molecular Docking Studies on Benzamide Derivatives.Link

Sources

Methodological & Application

Comprehensive Analytical Characterization of 4-Chloro-3-hydroxybenzamide: Protocols and Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 4-Chloro-3-hydroxybenzamide, a key chemical intermediate. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of the compound. We present field-proven methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind experimental choices, offering a framework for robust and reproducible results.

Introduction and Physicochemical Profile

4-Chloro-3-hydroxybenzamide is a substituted aromatic amide whose structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a chloro substituent, a phenolic hydroxyl group, and a primary amide—dictates its reactivity and potential biological activity. Therefore, rigorous analytical characterization is imperative to confirm its molecular structure, quantify its purity, and identify any potential impurities or degradants that could impact downstream applications.

This guide establishes a multi-technique approach, as no single method can provide a complete analytical picture. The synergy between chromatographic and spectroscopic techniques provides a self-validating system for quality assessment.

Table 1: Physicochemical Properties of 4-Chloro-3-hydroxybenzamide

| Property | Value | Source / Rationale |

| Chemical Structure |  | IUPAC Nomenclature |

| Molecular Formula | C₇H₆ClNO₂ | Based on structure |

| Molecular Weight | 171.58 g/mol | Calculated.[1] |

| CAS Number | Not explicitly found; related to 34113-69-4 (acid form) | |

| Appearance | Expected to be a solid, from off-white to light beige powder. | Analogy to related compounds.[2] |

| Solubility | Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol; sparingly soluble in water. | Based on solubility of similar structures like 4-Chloro-3-hydroxybenzoic acid.[3][4] |

| Melting Point | To be determined experimentally. A sharp melting point is an indicator of high purity. | Analogy to 4-Hydroxybenzamide (161-162°C).[5] |

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for separating 4-Chloro-3-hydroxybenzamide from process-related impurities and degradation products, allowing for precise quantification. A reversed-phase method is ideal, as it separates compounds based on hydrophobicity, which is well-suited for this moderately polar analyte.

Causality of Method Design:

-

Column: A C18 stationary phase provides excellent retention and selectivity for aromatic compounds.[6][7]

-

Mobile Phase: A gradient of acidified water and acetonitrile allows for the elution of compounds with a wide range of polarities. The acid (formic or phosphoric) protonates silanol groups on the column, reducing peak tailing, and ensures the analyte is in a single ionic form.[6][7]

-

Detector: UV detection is chosen due to the presence of the chromophoric benzene ring. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

Protocol 2.1: HPLC Purity Determination

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25.1-30 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 25 °C.[7]

-

Detection Wavelength: 230 nm (or experimentally determined λmax).[6]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of 4-Chloro-3-hydroxybenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.

-

Sample Solution: Prepare the test sample in the same manner as the standard solution.

-

-

Analysis Procedure:

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.

-

Perform six replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

-

Inject the sample solution in duplicate.

-

Calculate the purity by area normalization, assuming all impurities have a similar response factor.

-

Table 2: HPLC System Suitability and Expected Results

| Parameter | Acceptance Criteria | Expected Result for Main Peak |

| Tailing Factor (T) | T ≤ 2.0 | ~1.1 |

| Theoretical Plates (N) | N ≥ 2000 | > 5000 |

| Retention Time (RT) | Consistent RT | ~10-15 minutes (method dependent) |

| % RSD of Peak Area | ≤ 2.0% (for 6 injections) | < 1.0% |

Diagram: HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Structural Elucidation by Spectroscopy

Spectroscopic methods provide orthogonal information to chromatography, focusing on the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Causality of Method Design:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the analyte and is capable of exchanging with the labile -OH and -NH₂ protons, allowing for their observation.[3]

Protocol 3.1.1: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

-

Data Interpretation:

Table 3: Predicted ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Broad s | 1H | Ar-OH | Phenolic protons are acidic and appear downfield. |

| ~7.8 | Broad s | 1H | -CONH₂ | Amide protons, often broad due to quadrupole effects. |

| ~7.6 | d | 1H | H-2 | Ortho to the electron-withdrawing amide group. |

| ~7.4 | Broad s | 1H | -CONH₂ | Second amide proton. |

| ~7.3 | dd | 1H | H-6 | Coupled to H-2 and H-5. |

| ~7.1 | d | 1H | H-5 | Ortho to the electron-donating hydroxyl group. |

Table 4: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Amide carbonyl carbon. |

| ~155 | C-3 | Carbon attached to the -OH group. |

| ~132 | C-1 | Carbon attached to the amide group. |

| ~130 | C-6 | Aromatic CH. |

| ~125 | C-4 | Carbon attached to the -Cl group. |

| ~120 | C-2 | Aromatic CH. |

| ~118 | C-5 | Aromatic CH. |

Mass Spectrometry (MS)

MS provides the molecular weight of the analyte, serving as a primary identity test. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Causality of Method Design:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion.

-

Key Identifier: The presence of a chlorine atom provides a distinct isotopic pattern. The ratio of the [M]⁺ peak (containing ³⁵Cl) to the [M+2]⁺ peak (containing ³⁷Cl) should be approximately 3:1, which is a powerful confirmation of the structure.

Protocol 3.2.1: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).

-

Acquisition: Infuse the sample directly or via an LC inlet. Acquire spectra in both positive and negative ion modes.

-

Data Interpretation:

-

Expected m/z (Positive Mode): [M+H]⁺ = 172.0163 (for C₇H₇³⁵ClNO₂⁺). Also look for the [M+Na]⁺ adduct.

-

Expected m/z (Negative Mode): [M-H]⁻ = 170.0011 (for C₇H₅³⁵ClNO₂⁻).

-

Isotopic Pattern: Confirm the presence of a peak at [M+2] with roughly one-third the intensity of the main molecular ion peak.

-

Diagram: Proposed Mass Spectrometry Fragmentation

Caption: A potential ESI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[8]

Protocol 3.3.1: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Data Interpretation:

Table 5: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3350 and 3180 (two bands) | N-H stretch | Primary Amide (-NH₂) |

| ~1660 (strong) | C=O stretch | Amide I band |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenolic C-O |

| 800 - 600 | C-Cl stretch | Aryl Halide |

Integrated Analytical Strategy

A comprehensive characterization of 4-Chloro-3-hydroxybenzamide relies on the logical integration of these orthogonal techniques. The workflow ensures that all aspects of the compound's identity and quality are assessed.

Diagram: Complementary Analytical Techniques

Caption: Integrated strategy for full characterization.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of 4-Chloro-3-hydroxybenzamide. By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR, MS, and FTIR, researchers and drug development professionals can confidently ascertain the identity, purity, and quality of this important chemical intermediate. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data essential for regulatory submissions and successful research outcomes.

References

-